molecular formula C8H7BrN4S B13752781 3-(5-Bromo-3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(5-Bromo-3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13752781
M. Wt: 271.14 g/mol
InChI Key: VDRGRIZVMALHIX-UHFFFAOYSA-N
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Description

3-(5-Bromo-3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a methyl group, along with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.

    Formation of Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving appropriate reagents and conditions. This step often requires the use of sulfur-containing reagents and a suitable catalyst.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in a suitable solvent, such as ethanol or acetonitrile, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which can modify the functional groups on the pyridine or thiadiazole rings.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(5-Bromo-3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both a brominated pyridine ring and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H7BrN4S

Molecular Weight

271.14 g/mol

IUPAC Name

3-(5-bromo-3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H7BrN4S/c1-4-2-5(9)3-11-6(4)7-12-8(10)14-13-7/h2-3H,1H3,(H2,10,12,13)

InChI Key

VDRGRIZVMALHIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2=NSC(=N2)N)Br

Origin of Product

United States

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